2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Physical form Automated dispensing Handling

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as 2-chlorophenylboronic acid pinacol ester) is a cyclic arylboronate ester containing the ortho-chlorophenyl fragment. It serves as a masked boronic acid surrogate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, where the pinacol ester provides enhanced control over hydrolytic stability and reactive stoichiometry compared to the corresponding free boronic acid.

Molecular Formula C12H16BClO2
Molecular Weight 238.52 g/mol
CAS No. 870195-94-1
Cat. No. B1359217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS870195-94-1
Molecular FormulaC12H16BClO2
Molecular Weight238.52 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Cl
InChIInChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
InChIKeyCDVCBWQNFHAZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 870195-94-1): A Liquid Pinacol Boronate Ester for Suzuki–Miyaura Coupling


2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as 2-chlorophenylboronic acid pinacol ester) is a cyclic arylboronate ester containing the ortho-chlorophenyl fragment . It serves as a masked boronic acid surrogate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, where the pinacol ester provides enhanced control over hydrolytic stability and reactive stoichiometry compared to the corresponding free boronic acid . The compound is a colorless to almost colorless clear liquid at 20 °C, a physical form that distinguishes it from both the solid free 2-chlorophenylboronic acid and the solid para‑chlorophenyl pinacol ester .

Why Generic Substitution of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with Other Chlorophenyl Boronates or the Free Boronic Acid Fails


In-class compounds—including 2-chlorophenylboronic acid, 3-chlorophenylboronic acid pinacol ester, and 4-chlorophenylboronic acid pinacol ester—cannot be interchanged with the title compound without risk of reaction failure or inconsistent performance. The ortho-chloro substituent exerts a pronounced steric influence that substantially alters reactivity in cross‑coupling processes relative to meta‑ and para‑substituted analogs . Moreover, pinacol esterification eliminates the variable anhydride content that plagues free 2‑chlorophenylboronic acid (assayed at 97–114 % by titration), thereby enabling precise stoichiometric dosing that is unattainable with the free acid . The liquid physical state of the title compound further differentiates it from the solid free acid and the solid para‑chlorophenyl pinacol ester, impacting ease of automated dispensing and solubility behavior .

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 870195-94-1)


Physical State: Liquid Pinacol Ester vs. Solid Free Acid and Solid Para‑Analog

The title compound is a colorless to almost colorless clear liquid at 20 °C, whereas 2-chlorophenylboronic acid is a white to almost white solid powder/crystal (melting range 92–102 °C) and 4-chlorophenylboronic acid pinacol ester is a solid (MP 54–59 °C) . The liquid form facilitates accurate volumetric dispensing in automated synthesis platforms without the need for dissolution, reducing dosing variability.

Physical form Automated dispensing Handling

Purity Certainty: Defined GC Purity vs. Variable Titration Assay

Suppliers of the pinacol ester typically specify purity by GC (≥98 %), yielding a well‑defined molecular entity . In contrast, commercially available 2-chlorophenylboronic acid is routinely sold with the caveat 'contains varying amounts of anhydride,' and its titration‑based assay spans 97.0–114.0 %, encompassing the free acid, boroxine, and anhydride forms . This variability introduces uncertainty in stoichiometric calculations that directly impacts reaction conversion reproducibility.

Stoichiometric accuracy Quality control Procurement specification

Hydrolytic Stability Under Basic Aqueous Conditions: Pinacol Ester vs. Free Boronic Acid

In a controlled experiment heating 3-pyridylboron species in aqueous K₃PO₄/toluene at 110 °C, the free boronic acid underwent complete decomposition after 12 h, whereas the pinacol boronate still showed low levels of intact intermediate after the same period . While this example uses a heteroaryl system, the trend—pinacol esters are substantially more resistant to protodeboronation than the corresponding free boronic acids—is general and directly applicable to 2-chlorophenyl systems.

Protodeboronation resistance Aqueous base stability Shelf-life

Reactivity Divergence in Oxidative C–P Bond Formation: Ortho‑Substituted Pinacol Boronate Fails Where Meta‑ and Para‑Substrates Succeed

In a Pd(OAc)₂‑catalyzed oxidative cross‑coupling of aryl pinacol boronates with H‑phosphonates (EtOH, 80 °C), 3‑ and 4‑substituted aryl pinacol boronates delivered the corresponding arylphosphonates in moderate to good yields, whereas both 2‑chlorophenyl pinacol boronate and mesityl pinacol boronate failed to give any coupling product; only the de‑borolyted (protodeboronated) product was detected by GC analysis . This demonstrates that ortho‑chloro substitution profoundly alters the reaction course under these conditions.

Regiochemistry impact Coupling failure Side-reaction propensity

Boiling Point / Density Fingerprint for Incoming Quality Verification

The title compound exhibits a boiling point of 140–145 °C at 0.05 mmHg and a density of 1.103 g/cm³ . The para‑isomer (4‑chlorophenyl pinacol ester) has a higher atmospheric‑pressure boiling point of ~308.7 °C and essentially the same density (~1.10 g/cm³), but it is a solid at ambient temperature . These orthogonal physical properties—liquid state plus specific boiling point under reduced pressure—provide a rapid identity check upon receipt, differentiating the ortho‑chloro ester from the para‑chloro solid and from the free acid.

Identity verification Quality control Procurement specification

Optimal Application Scenarios for 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 870195-94-1)


Automated Parallel Synthesis Requiring Liquid‑Phase Reagent Addition

Because the compound is a free‑flowing colorless liquid at 20 °C , it can be directly dispensed using automated liquid handlers in high‑throughput experimentation without prior dissolution in organic solvents. This eliminates the variability introduced by weighing solid reagents and ensures accurate stoichiometric delivery in parallel Suzuki–Miyaura array synthesis.

Process Chemistry Where Defined Boron Reagent Stoichiometry Is Critical

The ≥98 % GC purity specification of the pinacol ester contrasts sharply with the 97–114 % titration‑based assay of free 2‑chlorophenylboronic acid (which contains varying amounts of anhydride) . In kilogram‑scale process development, this certainty allows precise calculation of molar equivalents, minimizing by‑product formation from over‑ or under‑charging and simplifying downstream purification.

Suzuki Couplings Under Aqueous Basic Conditions Prone to Protodeboronation

Class‑level evidence demonstrates that pinacol boronates exhibit significantly greater resistance to aqueous‑base‑induced protodeboronation than the corresponding free boronic acids . For 2‑chlorophenyl systems, where the ortho‑electron‑withdrawing chlorine can accelerate deboronation, the pinacol ester form is the preferred reagent to maintain active coupling‑partner concentration throughout the reaction.

Avoidance of Oxidative C–P and Similar Sterically Demanding Cross‑Couplings

Direct head‑to‑head comparison shows that 2‑chlorophenyl pinacol boronate fails to undergo productive oxidative cross‑coupling with H‑phosphonates, in contrast to meta‑ and para‑substituted analogues . Users procuring this compound for C–P bond formation or other sterically demanding couplings should instead select the meta‑ or para‑chlorophenyl pinacol ester, using the present evidence to pre‑screen reagent suitability before committing resources.

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